(4Z)-4-(3,3-diethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(1Z)-3,3-Diethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a fascinating compound known for its complex structure and diverse chemical reactivity. This compound's unique arrangement includes an isoquinoline ring fused with a pyrazolone ring, making it a subject of significant interest in both organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 3,3-diethyl-1,2,3,4-tetrahydroisoquinoline with 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one under controlled conditions. This reaction typically requires a strong base and is conducted in an inert atmosphere to prevent oxidation and side reactions.
Industrial Production Methods
In industrial settings, the synthesis often involves automated processes for precision and scalability. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. Industrial methods might also involve catalysts to speed up the reaction and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation can transform functional groups within the compound, often enhancing its reactivity or stability.
Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Substitution Reagents: : Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products
The major products formed depend on the type of reaction and the conditions used. For example, oxidation might lead to the formation of ketones or alcohols, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential in biochemical assays and as a probe for studying enzyme activity.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of materials with specific optical or electronic properties.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, altering cellular processes. The pathways involved can vary but often include signal transduction pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
4-[(1Z)-3,3-Diethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one stands out due to its unique combination of an isoquinoline and pyrazolone ring. Similar compounds might include:
Isoquinolines: : Known for their biological activity and used in various pharmaceuticals.
Pyrazolones: : Often explored for their anti-inflammatory properties.
These comparisons highlight the compound's uniqueness and its potential advantages in specific applications.
Feel free to ask me anything more specific about this compound!
Properties
Molecular Formula |
C23H25N3O |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-(3,3-diethyl-4H-isoquinolin-1-yl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H25N3O/c1-4-23(5-2)15-17-11-9-10-14-19(17)21(24-23)20-16(3)25-26(22(20)27)18-12-7-6-8-13-18/h6-14,25H,4-5,15H2,1-3H3 |
InChI Key |
RJRWJSMPIHVGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C(=N1)C3=C(NN(C3=O)C4=CC=CC=C4)C)CC |
Origin of Product |
United States |
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